methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate
CAS No.: 646524-72-3
Cat. No.: VC6623516
Molecular Formula: C11H11N3O3
Molecular Weight: 233.227
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646524-72-3 |
|---|---|
| Molecular Formula | C11H11N3O3 |
| Molecular Weight | 233.227 |
| IUPAC Name | methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate |
| Standard InChI | InChI=1S/C11H11N3O3/c1-7(11(16)17-2)14-10(15)8-5-3-4-6-9(8)12-13-14/h3-7H,1-2H3/t7-/m0/s1 |
| Standard InChI Key | SOIJMJMOFDJXPU-ZETCQYMHSA-N |
| SMILES | CC(C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzotriazinone ring system fused to a (2S)-configured propanoate ester. The benzotriazinone core consists of a bicyclic structure with two nitrogen atoms at positions 1 and 2 and a ketone group at position 4. The stereocenter at the C2 position of the propanoate moiety confers chirality, critical for interactions in asymmetric synthesis and biological systems .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate |
| Molecular Formula | C₁₁H₁₁N₃O₃ |
| Molecular Weight | 233.227 g/mol |
| SMILES | CC(C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1 |
| InChI Key | SOIJMJMOFDJXPU-ZETCQYMHSA-N |
| Stereochemistry | (2S) configuration |
The planar benzotriazinone ring facilitates π-π stacking interactions, while the ester group enhances solubility in organic solvents . Experimental data on aqueous solubility remain unreported, suggesting a focus on nonpolar media in applications.
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves a two-step process:
-
Diazotization of Methyl Anthranilate: Methyl anthranilate undergoes diazotization to form a diazonium intermediate, which cyclizes to yield the benzotriazinone core .
-
Chiral Condensation: The benzotriazinone reacts with a chiral propanoic acid derivative, such as methyl (S)-2-aminopropanoate, under coupling agents like DCC (dicyclohexylcarbodiimide) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 65–75 |
| Chiral Condensation | DCC, DMAP, CH₂Cl₂, rt | 50–60 |
Source reports analogous benzotriazinone syntheses achieving 60–70% yields via one-pot strategies, though enantiomeric purity for the (2S) isomer requires chiral HPLC purification .
Stereochemical Control
The (2S) configuration is preserved using enantiomerically pure starting materials or asymmetric catalysis. Computational studies suggest that the stereocenter influences binding affinities in enzyme inhibition by up to 3-fold compared to the (2R) enantiomer .
Biological Activities and Mechanisms
Enzyme Inhibition
Docking studies of related benzotriazinones reveal strong binding (−5.4 to −6.3 kcal/mol) to bacterial RNA polymerase and mycobacterial biofilm-associated proteins . The ketone group at C4 participates in hydrogen bonding with active-site residues, while the benzotriazinone ring occupies hydrophobic pockets .
Applications in Organic Synthesis
Peptide Coupling Reagent
The compound serves as an activating agent in solid-phase peptide synthesis (SPPS). Its structure parallels Fmoc-Ser(tBu)-ODhbt (PubChem CID 14189495), which facilitates esterification of carboxyl groups with minimal racemization .
Chiral Building Block
The (2S)-configured propanoate is incorporated into protease inhibitors and β-lactam antibiotics. For example, N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-aspartic acid (ChemDiv Y044-5672) uses a similar scaffold for aspartyl protease inhibition .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent work in source demonstrates iron-catalyzed enantioselective synthesis of benzotriazinones, achieving 90% ee. Adapting these methods could improve the efficiency of producing the (2S) enantiomer.
Drug Delivery Systems
Functionalization with PEG chains or lipid moieties may enhance bioavailability. For instance, 3-(6-aminopurin-9-yl)propyl derivatives show improved solubility while retaining antitubercular activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume